2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide
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Overview
Description
2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound featuring an imidazolidinone core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazolidinone core, followed by the introduction of the phenyl and isopropyl groups. The final step involves the acylation of the imidazolidinone with N-phenylacetamide.
Formation of Imidazolidinone Core: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic conditions.
Introduction of Phenyl and Isopropyl Groups: These groups can be introduced via Friedel-Crafts alkylation and acylation reactions.
Acylation: The final step involves the reaction of the imidazolidinone with N-phenylacetamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled temperatures.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The imidazolidinone core is known to interact with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic effects. They are investigated for anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties, or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide exerts its effects depends on its interaction with molecular targets. The imidazolidinone core can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. The phenyl and isopropyl groups enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-methylacetamide
- 2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-ethylacetamide
Uniqueness
Compared to similar compounds, 2-[5-oxo-1-phenyl-3-(propan-2-yl)-2-thioxoimidazolidin-4-yl]-N-phenylacetamide has a unique combination of functional groups that enhance its chemical reactivity and biological activity. The presence of the N-phenylacetamide moiety provides additional sites for interaction with biological targets, potentially increasing its efficacy in therapeutic applications.
Properties
Molecular Formula |
C20H21N3O2S |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-(5-oxo-1-phenyl-3-propan-2-yl-2-sulfanylideneimidazolidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H21N3O2S/c1-14(2)22-17(13-18(24)21-15-9-5-3-6-10-15)19(25)23(20(22)26)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,21,24) |
InChI Key |
MSJVQMYIULKYQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C(=O)N(C1=S)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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